Furofenac
Overview
Description
Furofenac is a pharmaceutical compound known for its antiplatelet-aggregation and anti-inflammatory properties. It is often used in the treatment of conditions that require the modulation of platelet activity and inflammation, with the added benefit of having a low ulcerogenic potential, making it a safer option for long-term use compared to other nonsteroidal anti-inflammatory drugs (NSAIDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furofenac typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan ring, which is a key structural component of this compound.
Formation of the Furan Ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Functionalization: The furan ring is then functionalized to introduce the necessary substituents that confer the desired pharmacological properties. This may involve halogenation, nitration, or other electrophilic aromatic substitution reactions.
Final Assembly: The final step involves coupling the functionalized furan ring with other molecular fragments to complete the synthesis of this compound. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized versions of the synthetic routes described above. Key considerations include:
Reaction Efficiency: Maximizing yield and minimizing by-products through careful control of reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Safety and Environmental Impact: Implementing measures to ensure the safety of workers and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Furofenac undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the functional groups on the furan ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are used to introduce or replace substituents on the furan ring. Common reagents include halogens, nitrating agents, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of reduced derivatives with modified pharmacological properties.
Substitution: Introduction of new functional groups that can enhance or modify the biological activity of this compound.
Scientific Research Applications
Furofenac has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of furan derivatives and the mechanisms of various chemical reactions.
Biology: Investigated for its effects on cellular processes, such as platelet aggregation and inflammation.
Medicine: Explored for its potential therapeutic applications in the treatment of cardiovascular diseases, inflammatory conditions, and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
Furofenac exerts its effects primarily through the modulation of the cyclooxygenase pathway in platelets. By inhibiting the enzyme cyclooxygenase, this compound reduces the production of thromboxane A2, a potent promoter of platelet aggregation. This leads to a decrease in platelet aggregation and a reduction in inflammation .
Comparison with Similar Compounds
Similar Compounds
Aspirin: Another antiplatelet agent that inhibits cyclooxygenase but has a higher risk of causing gastrointestinal ulcers.
Ibuprofen: A widely used NSAID with anti-inflammatory properties but also associated with gastrointestinal side effects.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen but also carries a risk of gastrointestinal side effects.
Uniqueness of Furofenac
This compound is unique in its combination of antiplatelet and anti-inflammatory activities with a lower risk of causing gastrointestinal ulcers. This makes it a valuable option for patients who require long-term treatment for conditions involving platelet aggregation and inflammation .
Properties
IUPAC Name |
2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXHLQMZLTSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866602 | |
Record name | Furofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56983-13-2, 200959-05-3, 200959-06-4 | |
Record name | Furofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56983-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furofenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056983132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furofenac, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furofenac, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furofenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUROFENAC, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY65CGG61J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FUROFENAC, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EP849A4GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FUROFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TB3JLD8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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